molecular formula C16H18 B14657623 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene CAS No. 41888-01-1

1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene

Cat. No.: B14657623
CAS No.: 41888-01-1
M. Wt: 210.31 g/mol
InChI Key: RNZRPTYAXBAJDL-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene is an organic compound with a complex aromatic structure It is a derivative of benzene, characterized by the presence of two methyl groups and a benzyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same Friedel-Crafts alkylation but with optimized reaction parameters to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 gas, palladium catalyst, room temperature.

    Substitution: Halogens (Cl2, Br2), nitro groups (NO2+), acidic conditions (H2SO4, HNO3).

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The pathways involved include the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other methylated benzenes .

Properties

CAS No.

41888-01-1

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1,2-dimethyl-3-[(2-methylphenyl)methyl]benzene

InChI

InChI=1S/C16H18/c1-12-8-6-10-16(14(12)3)11-15-9-5-4-7-13(15)2/h4-10H,11H2,1-3H3

InChI Key

RNZRPTYAXBAJDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CC=CC=C2C)C

Origin of Product

United States

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